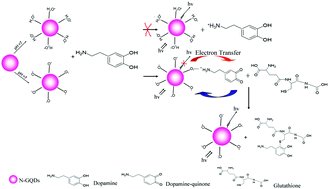A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
New Journal of Chemistry Pub Date: 2016-09-21 DOI: 10.1039/C6NJ02473D
Abstract
A dopamine-modulated nitrogen-doped graphene quantum dot (N-GQD) system was explored to develop a fluorescent sensor based on a chemical redox mechanism for the facile, sensitive and selective detection of glutathione (GSH) in biological samples. Dopamine could self-polymerize to poly dopamine-quinone and snap to the surface of N-GQDs to form a thin film in an alkaline environment, leading to quenching of fluorescence due to fluorescence resonance energy transfer (FRET). Subsequently, GSH can reduce dopamine-quinone, and inhibit the electron transfer process of N-GQDs and quinone, which results in the recovery of the fluorescence of N-GQDs. The fluorescence sensor showed a response to GSH within a wide concentration range of 0.20–85 μM, with a detection limit of 43 nM. The sensor was successfully applied to detect GSH in human urine and serum samples with a recovery range of 96–103%.


Recommended Literature
- [1] Raman mapping investigation of chemical vapor deposition-fabricated twisted bilayer graphene with irregular grains
- [2] Rapid cellextraction in aqueous two-phase microdroplet systems
- [3] Inside front cover
- [4] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [5] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions
- [6] Exfoliation of WS2 in the semiconducting phase using a group of lithium halides: a new method of Li intercalation†
- [7] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [8] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [9] Ionic effects on synthetic polymers: from solutions to brushes and gels
- [10] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 1467-16-9









